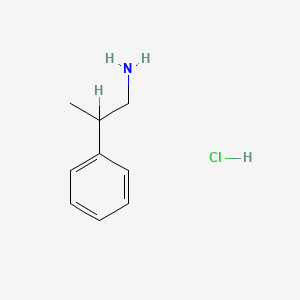

2-Phenylpropylamine hydrochloride

Description

Nomenclature and Structural Classification in Advanced Chemical Contexts

Systematic and Common Synonyms for Rigorous Academic Communication

The compound is known by several names across chemical literature and commercial databases. The systematic IUPAC name for the free base is 2-phenylpropan-1-amine, with the hydrochloride salt being designated as 2-phenylpropan-1-amine;hydrochloride. nih.gov Common synonyms include β-Methylphenethylamine (BMPEA) hydrochloride and 1-amino-2-phenylpropane hydrochloride. wikipedia.orgsigmaaldrich.com A comprehensive list of synonyms is provided in the table below to facilitate unambiguous identification in academic and research settings.

| Synonym Type | Name |

| IUPAC Name | 2-phenylpropan-1-amine;hydrochloride nih.gov |

| Common Name | 2-Phenylpropylamine hydrochloride nih.gov |

| Abbreviation | BMPEA hydrochloride wikipedia.org |

| Systematic Synonym | Benzeneethanamine, β-methyl-, hydrochloride nih.gov |

| Other Synonym | 1-Amino-2-phenylpropane hydrochloride sigmaaldrich.com |

| Other Synonym | dl-beta-Phenyl-n-propylamine hydrochloride nih.gov |

Stereochemical Considerations and Isomerism of 2-Phenylpropan-1-amine Hydrochloride

2-Phenylpropan-1-amine possesses a chiral center at the second carbon atom of the propane (B168953) chain (the carbon atom to which the phenyl group is attached). Due to this chirality, the compound exists as a pair of enantiomers: (R)-2-phenylpropan-1-amine and (S)-2-phenylpropan-1-amine. nih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and metabolic fates. nih.gov

The commercially available compound is often a racemic mixture, denoted as (±)-2-phenylpropan-1-amine hydrochloride, containing equal amounts of both enantiomers. nih.gov It is a positional isomer of the well-known stimulant amphetamine (1-phenylpropan-2-amine). wikipedia.orgnih.gov This structural isomerism is a critical point of consideration in forensic and analytical chemistry, as discriminating between these two compounds is essential. nih.gov

Historical Context and Evolution of Research Interest in Substituted Phenethylamines

The scientific journey into substituted phenethylamines began with the parent compound, phenethylamine (B48288), a naturally occurring trace amine. wikipedia.org The class of substituted phenethylamines encompasses a vast array of compounds formed by replacing hydrogen atoms on the phenethylamine core structure. wikipedia.org This structural versatility has given rise to substances with diverse pharmacological activities, including stimulants, hallucinogens, antidepressants, and anorectics. wikipedia.orgwikipedia.org

Amphetamine, a structural isomer of 2-phenylpropan-1-amine, was first synthesized in 1887. wikipedia.org Its discovery and subsequent investigation into its stimulant properties spurred broad interest in related phenethylamine derivatives. In the 20th century, extensive research, notably by chemists like Alexander Shulgin, systematically explored the synthesis and effects of numerous substituted phenethylamines, significantly expanding the chemical space and understanding of this class of compounds. unodc.org The initial interest in compounds like 2-phenylpropan-1-amine arose from this broader exploration of phenethylamine analogs to understand structure-activity relationships. nih.gov Early studies in the 1930s and 1940s identified it as a sympathomimetic agent. nih.gov

Current Status and Significance in Contemporary Academic Research

In modern research, 2-phenylpropan-1-amine hydrochloride serves specific and important roles, primarily as an analytical tool and as a pharmacological probe for a novel class of receptors.

Role as an Analytical Reference Standard in Forensic and Research Applications

2-Phenylpropan-1-amine (as BMPEA) has been identified as an undeclared ingredient in some dietary supplements. wikipedia.org Its structural similarity to amphetamine makes it a compound of interest for anti-doping agencies and forensic laboratories. The World Anti-Doping Agency (WADA) classifies β-methylphenethylamine (BMPEA) as a stimulant and prohibits its use in sports. nih.govwada-ama.org

Consequently, the availability of pure 2-phenylpropan-1-amine hydrochloride as a certified reference material is crucial for analytical laboratories. It enables the development and validation of methods, such as UPLC/MS/MS (Ultra-Performance Liquid Chromatography with tandem mass spectrometry), to accurately identify and differentiate it from its controlled isomer, amphetamine, in complex matrices like urine and supplement products. nih.gov This ensures regulatory compliance and accurate toxicological analysis.

Significance in the Study of Trace Amine-Associated Receptors (TAARs)

A significant area of contemporary research for 2-phenylpropan-1-amine is its interaction with Trace Amine-Associated Receptors (TAARs). The discovery of TAARs in 2001 unveiled a new signaling system in the brain and periphery. nih.govfrontiersin.org These G protein-coupled receptors respond to endogenous trace amines like β-phenylethylamine and tyramine. nih.gov

2-Phenylpropan-1-amine (BMPEA) has been identified as a potent agonist of human Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmedchemexpress.com TAAR1 is expressed in monoaminergic neurons and is known to modulate dopamine (B1211576) and serotonin (B10506) neurotransmission. nih.govdoi.org As a TAAR1 agonist, 2-phenylpropan-1-amine serves as a valuable research tool for elucidating the physiological and pharmacological roles of this receptor. medchemexpress.com Studying the effects of TAAR1 activation by compounds like 2-phenylpropan-1-amine helps researchers understand the receptor's potential as a therapeutic target for neuropsychiatric disorders, including schizophrenia. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942557 | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20388-87-8, 52991-03-4 | |

| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Phenylpropan 1 Amine Hydrochloride

Traditional Synthetic Routes and Mechanistic Analysis

Traditional methods for synthesizing 2-Phenylpropan-1-amine hydrochloride have been well-established, offering reliable pathways to the racemic compound. These routes are characterized by their straightforward reaction protocols and readily available starting materials.

Reductive Amination of Precursor Ketones (e.g., 1-phenyl-2-propanone) with Sodium Cyanoborohydride

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comucalgary.calibretexts.org In the context of 2-Phenylpropan-1-amine, this typically involves the reaction of 1-phenyl-2-propanone with an amine source, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent for this transformation. masterorganicchemistry.comorganic-chemistry.org

The reaction proceeds through a two-stage mechanism. youtube.com Initially, the ketone (1-phenyl-2-propanone) reacts with an amine, such as ammonia (B1221849), to form an imine or iminium ion intermediate. This step is often facilitated by mildly acidic conditions. masterorganicchemistry.com The key advantage of sodium cyanoborohydride lies in its selective reactivity. It is a milder reducing agent than sodium borohydride and preferentially reduces the protonated imine (iminium ion) much faster than the starting ketone. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent can be combined without significant reduction of the carbonyl starting material. organic-chemistry.org

Mechanism of Reductive Amination:

Imine/Iminium Ion Formation: The carbonyl carbon of 1-phenyl-2-propanone is attacked by the nucleophilic amine, followed by dehydration to form an imine. In the presence of an acid catalyst, the imine nitrogen is protonated to form a more electrophilic iminium ion.

Hydride Reduction: The sodium cyanoborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the desired amine.

| Reagent/Condition | Role | Key Advantage |

| 1-phenyl-2-propanone | Ketone Precursor | Readily available starting material. |

| Ammonia/Amine Source | Nitrogen Source | Forms the imine intermediate. |

| Sodium Cyanoborohydride | Reducing Agent | Selectively reduces the iminium ion over the ketone. masterorganicchemistry.comorganic-chemistry.org |

| Mildly Acidic pH | Catalyst | Promotes the formation of the iminium ion. masterorganicchemistry.com |

Hydrogenation of 2-phenylpropionitrile with Palladium on Carbon

Another classical approach to 2-Phenylpropan-1-amine is the catalytic hydrogenation of 2-phenylpropionitrile. This method involves the reduction of the nitrile functional group to a primary amine using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.comu-tokyo.ac.jp

A typical procedure involves charging an autoclave with 2-phenylpropionitrile, a water-wet 5% palladium on carbon catalyst, a solvent such as ethanol, and concentrated hydrochloric acid. chemicalbook.com The mixture is then stirred under hydrogen pressure at an elevated temperature. chemicalbook.com The reaction reduces the nitrile group to a primary amine, which is then protonated by the hydrochloric acid to form the hydrochloride salt directly. Following the reaction, the catalyst is filtered off, and the product is isolated by concentrating the filtrate and precipitating the hydrochloride salt, often with the addition of an anti-solvent like methyl tert-butyl ether (MTBE). chemicalbook.com This method has been reported to yield 2-Phenylpropan-1-amine hydrochloride in good yields, for instance, 76.2% as a white powder. chemicalbook.com

The hydrogenation of nitriles over palladium catalysts is a heterogeneous catalytic process. nih.govresearchgate.net The reaction occurs on the surface of the palladium metal. masterorganicchemistry.com While the precise mechanism is complex, it generally involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by a stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

| Reactant/Catalyst | Role | Conditions | Reported Yield |

| 2-phenylpropionitrile | Nitrile Precursor | Hydrogen pressure (75-78 psi), 50-64°C | 76.2% chemicalbook.com |

| Palladium on Carbon (5%) | Catalyst | Ethanol, Conc. HCl | |

| Hydrogen Gas | Reducing Agent |

Enantioselective Synthesis and Chiral Resolution Techniques

The development of methods to produce single enantiomers of chiral amines is of paramount importance, particularly in the pharmaceutical industry. For 2-Phenylpropan-1-amine, both asymmetric synthesis and chiral resolution are employed to obtain enantiomerically pure forms.

Biocatalytic Approaches: Transaminase-Mediated Synthesis of Enantiopure Amines

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. mdpi.com Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor with high stereoselectivity. nih.govrsc.orgnih.gov This makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov

In this approach, a transaminase enzyme is used to convert a prochiral ketone, such as 1-phenyl-2-propanone, into an enantiomerically pure amine. rsc.orgresearchgate.net The reaction requires an amino donor, often a simple chiral amine like (S)-1-phenylethylamine or isopropylamine. mdpi.com The stereochemical outcome of the reaction (i.e., whether the (R)- or (S)-enantiomer is formed) is determined by the specific transaminase enzyme used, as they are highly enantioselective. rsc.org

One of the challenges in transaminase-catalyzed reactions is that the equilibrium can be unfavorable. nih.gov Various strategies have been developed to overcome this, such as using a large excess of the amino donor, removing the ketone co-product, or employing coupled enzyme systems. Despite these challenges, the high enantioselectivity (often >99% ee) and mild, environmentally friendly reaction conditions make biocatalysis an attractive method. rsc.orgrsc.orgmdpi.com

| Enzyme Type | Reaction | Key Features |

| Amine Transaminase (ATA) | Asymmetric amination of a prochiral ketone | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.comrsc.orgrsc.org |

Chiral Auxiliaries and Catalysts in Stereoselective Preparations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org While the direct application to 2-phenylpropan-1-amine synthesis is a specialized area, the general principle involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the desired stereochemistry, and then cleaving the auxiliary. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries used in a variety of asymmetric syntheses. nih.govresearchgate.net

Alternatively, asymmetric catalysis provides a more atom-economical approach. This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. In the synthesis of chiral amines, the asymmetric hydrogenation of imines is a prominent method. This involves reacting a prochiral imine (derived from 1-phenyl-2-propanone) with hydrogen gas in the presence of a chiral transition metal catalyst, often based on iridium or rhodium complexed with chiral ligands. The chiral catalyst creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer of the amine.

Purification and Isolation of Enantiomers (e.g., Crystallization of Hydrochloride Salt)

Chiral resolution is a classical and still widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common technique is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org

For a racemic mixture of 2-phenylpropan-1-amine, a chiral acid such as (+)-tartaric acid can be used. libretexts.org The reaction between the (R)- and (S)-amines with (R,R)-tartaric acid results in the formation of two diastereomeric salts: ((R)-amine)-(R,R)-tartrate) and ((S)-amine)-(R,R)-tartrate). These diastereomers have different physical properties, including solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. rsc.org

Once the diastereomeric salt has been isolated and purified, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. wikipedia.org The amine can then be converted to its hydrochloride salt if desired. While effective, a significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

| Method | Principle | Resolving Agent Example |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.orgrsc.org | (+)-Tartaric Acid libretexts.org |

Novel Synthetic Strategies and Innovations in Amine Synthesis

Recent advancements in organic synthesis have prioritized the development of efficient, atom-economical, and environmentally benign methods for constructing amine functionalities. These strategies often involve novel catalytic systems and one-pot procedures that streamline synthetic sequences, minimizing waste and purification steps. For the synthesis of chiral amines like 2-phenylpropan-1-amine, these innovations are particularly crucial for achieving high selectivity and yield.

A powerful and elegant strategy for amine synthesis is the one-pot combination of chemical and enzymatic catalysis. Chemoenzymatic cascades leverage the high selectivity of biocatalysts with the broad applicability of traditional chemical reactions. The synthesis of amines from alkenes can be efficiently achieved through a one-pot hydroaminomethylation, a tandem reaction involving three sequential steps: hydroformylation, condensation, and hydrogenation. nih.govacs.org This process converts an alkene into an amine by adding a formyl group and then an amino group across the double bond.

Innovations in this area have led to the integration of biocatalytic transamination into the sequence. In this approach, a transition-metal catalyst, such as rhodium or ruthenium, first facilitates the hydroformylation of an alkene (e.g., a styrene derivative) to produce an aldehyde intermediate. nih.govacs.org This aldehyde is then directly converted into the desired chiral amine in the same reaction vessel by a transaminase (TAm) enzyme. researchgate.netnih.gov

Key parameters for a successful one-pot chemoenzymatic synthesis include catalyst compatibility, solvent choice, and reaction conditions that accommodate both the chemical and enzymatic steps. For instance, the rate of hydroformylation must be well-matched with the subsequent transamination to prevent the accumulation of the aldehyde intermediate. nih.govacs.org

Table 1: Key Steps in One-Pot Chemoenzymatic Hydroaminomethylation

| Step | Reaction Type | Catalyst/Reagent | Function |

|---|---|---|---|

| 1 | Hydroformylation | Rhodium or Ruthenium complex, CO/H₂ | Converts alkene to aldehyde |

This integrated approach represents a significant advancement in sustainable chemistry, providing direct access to valuable chiral amines from simple, readily available alkenes.

The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, thioethers, and, importantly, amines. missouri.eduorganic-chemistry.orgalfa-chemistry.com The reaction proceeds under mild, neutral conditions and is characterized by a predictable inversion of stereochemistry at the alcohol's carbon center, making it exceptionally valuable for controlling chirality in the synthesis of complex molecules and their analogs. organic-chemistry.orgalfa-chemistry.com

In the context of synthesizing analogs of 2-phenylpropan-1-amine, the Mitsunobu reaction can be applied to a suitable chiral alcohol precursor, such as (S)-2-phenylpropan-1-ol. The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). organic-chemistry.orgalfa-chemistry.com This activation forms a phosphonium intermediate, which renders the hydroxyl group an excellent leaving group. missouri.eduorganic-chemistry.org

A nitrogen nucleophile can then displace the activated oxygen group in an Sₙ2 fashion, resulting in the desired amine with inverted stereochemistry. For the synthesis of primary amines, direct use of ammonia as a nucleophile is often problematic. Therefore, nitrogen sources with sufficient acidity (pKa ≤ 15) are typically employed. organic-chemistry.orgalfa-chemistry.comorganic-synthesis.com Common nitrogen nucleophiles for this purpose include phthalimide (leading to a Gabriel synthesis pathway), hydrazoic acid (forming an azide that is subsequently reduced), or protected amines. missouri.eduorganic-chemistry.org

Table 2: Typical Reagents and Intermediates in Mitsunobu Amination

| Reagent/Intermediate | Role | Subsequent Step |

|---|---|---|

| Triphenylphosphine (PPh₃) | Phosphine reductant; activates alcohol | Forms triphenylphosphine oxide (TPPO) byproduct |

| DEAD or DIAD | Azodicarboxylate oxidant; proton acceptor | Forms a hydrazine derivative byproduct |

| Phthalimide | Acidic nitrogen nucleophile | Hydrolysis (e.g., with hydrazine) to release the primary amine |

The order of reagent addition is critical for reaction success; typically, the alcohol, phosphine, and nucleophile are mixed before the dropwise addition of the azodicarboxylate at a reduced temperature. alfa-chemistry.comorganic-synthesis.com While highly effective, a notable challenge of the Mitsunobu reaction on a larger scale is the separation of the product from stoichiometric byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. missouri.eduorganic-chemistry.org Nevertheless, its reliability in achieving stereochemical inversion makes it a cornerstone methodology for generating libraries of chiral amine analogs for research purposes.

Process Optimization and Scale-Up Considerations for Research Production

Transitioning a synthetic route for a compound like 2-phenylpropan-1-amine hydrochloride from a laboratory-scale procedure to a larger, research-level production requires careful process optimization and consideration of scale-up challenges. The primary goals are to ensure safety, improve efficiency, increase yield, and maintain product purity and consistency.

A typical synthesis of 2-phenylpropan-1-amine hydrochloride involves the catalytic hydrogenation of 2-phenylpropionitrile using a catalyst like palladium on carbon (Pd/C) in the presence of hydrochloric acid. chemicalbook.com

Example Laboratory Scale-Up Data: chemicalbook.com

| Parameter | Value |

|---|---|

| Starting Material | 2-phenylpropionitrile (636 g, 4.85 moles) |

| Catalyst | 5% Palladium on carbon (453 g, water-wet) |

| Reagent | Concentrated HCl (613 g, 5.6 moles) |

| Solvent | Ethanol (6.36 L) |

| Hydrogen Pressure | 75-78 psi |

| Temperature | 50-64 °C |

| Reaction Time | 3 hours |

For process optimization, several factors must be systematically investigated:

Catalyst Loading: The amount of palladium catalyst is a significant cost driver. Optimization studies would aim to reduce the catalyst loading without compromising reaction time or yield.

Solvent Selection: While ethanol is effective, alternative "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF) might be considered, especially in multi-step syntheses where solvent compatibility is key. nih.gov The choice of solvent also impacts downstream processing, such as product isolation and purification.

Reaction Parameters: Temperature, pressure, and agitation rate are critical variables. Automated systems using Bayesian optimization algorithms can efficiently explore the reaction design space to identify optimal conditions for yield and purity with a minimal number of experiments. nih.gov

Work-up and Isolation: The described procedure involves concentration followed by precipitation with an anti-solvent (MTBE). chemicalbook.com On a larger scale, this process must be optimized for efficiency, solvent recovery, and consistent particle size of the precipitated hydrochloride salt. Filtration and drying times become more significant at scale.

Continuous Flow Processing: For larger-scale production, converting from batch to a continuous flow process can offer significant advantages in safety, heat transfer, and process control. mdpi.com A packed-bed reactor containing the heterogeneous hydrogenation catalyst could be employed, allowing for precise control over residence time, temperature, and pressure, leading to higher throughput and consistency. nih.gov

Developing a robust and scalable process requires a thorough understanding of the reaction kinetics and thermodynamics, as well as careful engineering considerations to ensure the process is safe, economical, and reproducible for research and development purposes.

Advanced Pharmacological Investigations of 2 Phenylpropan 1 Amine Hydrochloride

Molecular Mechanisms of Action and Receptor Interactions

2-Phenylpropan-1-amine, also known as β-Methylphenethylamine (BMPEA), is a positional isomer of amphetamine. nih.govwikipedia.org Its pharmacological activity is primarily defined by its interactions with two key protein families that regulate monoamine neurotransmission: the trace amine-associated receptors and the plasma membrane monoamine transporters.

2-Phenylpropan-1-amine is an agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgnih.govresearchgate.net This receptor is a G protein-coupled receptor (GPCR) that is activated by trace amines and related compounds. wikipedia.org The agonistic activity of 2-phenylpropan-1-amine at TAAR1 is stereoselective, with the (S)-enantiomer showing greater potency than the (R)-enantiomer. researchgate.net

| Enantiomer | EC₅₀ (nM) |

|---|---|

| (S)-(-)-2-Phenylpropan-1-amine | 104 |

| (R)-(+)-2-Phenylpropan-1-amine | 325 |

Activation of TAAR1 by an agonist such as 2-phenylpropan-1-amine initiates a downstream signaling cascade primarily through the Gαs protein subunit. wikipedia.org This interaction stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgresearchgate.net This rise in cAMP can, in turn, activate protein kinase A (PKA) and protein kinase C (PKC). nih.gov This signaling pathway is a key mechanism through which TAAR1 activation can modulate the activity of other proteins, including neurotransmitter transporters. nih.gov

TAAR1 is strategically located to modulate the activity of key monoaminergic systems. Agonism at TAAR1 has been shown to inhibit the activity of midbrain dopaminergic and serotonergic neurons. This modulatory role is complex; by binding to TAAR1, agonists can reduce neuron firing rates and trigger the signaling cascades that result in the phosphorylation of monoamine transporters like the dopamine (B1211576) transporter (DAT). nih.gov Phosphorylated DAT may then either operate in reverse, contributing to neurotransmitter efflux, or be internalized into the presynaptic terminal, ceasing its transport function. nih.gov

Monoamine transporters (MATs) are responsible for the reuptake of dopamine, norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft, thereby terminating their signal. nih.gov 2-Phenylpropan-1-amine interacts directly with these transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govresearchgate.net

Research has demonstrated that 2-phenylpropan-1-amine functions as a substrate-type releasing agent at both DAT and NET. nih.govresearchgate.net This means it is transported into the presynaptic neuron by these transporters and, once inside, triggers the reverse transport (efflux) of dopamine and norepinephrine from the neuron into the synapse.

In comparative studies using rat brain synaptosomes, 2-phenylpropan-1-amine was found to be a potent releaser of norepinephrine and dopamine, though significantly less potent than its structural isomer, amphetamine. nih.govresearchgate.net Specifically, it is at least 10-fold less potent than amphetamine as a substrate at both DAT and NET. nih.govresearchgate.net

| Compound | Dopamine Release EC₅₀ (nM) | Norepinephrine Release EC₅₀ (nM) |

|---|---|---|

| 2-Phenylpropan-1-amine (BMPEA) | 367 | 111 |

| Amphetamine | 30 | 13 |

The pharmacological profile of 2-phenylpropan-1-amine shows a clear selectivity for the norepinephrine transporter over the dopamine transporter. nih.govresearchgate.net Its potency as a releasing agent is approximately 3.3-fold greater at NET (EC₅₀ = 111 nM) compared to DAT (EC₅₀ = 367 nM). nih.govresearchgate.net

The structure-activity relationship for this class of compounds reveals key insights:

Isomeric Position of the Amine Group : The shift of the amine group from the 2-position (amphetamine) to the 1-position (2-phenylpropan-1-amine) results in a marked decrease in potency at both DAT and NET. nih.govresearchgate.net

N-Alkylation : The activity of 2-phenylpropan-1-amine is sensitive to substitutions on the amine nitrogen. The secondary amine analog, N-methyl-2-phenylpropan-1-amine (MPPA), retains substrate activity at DAT and NET. However, the tertiary amine analog, N,N-dimethyl-2-phenylpropan-1-amine (DMPPA), is only a weak substrate at NET and is inactive at DAT, demonstrating that increased steric bulk at the nitrogen is detrimental to activity, particularly at the dopamine transporter. nih.govresearchgate.net

Investigation of Off-Target Receptor Binding and Ligand Profiling

2-Phenylpropan-1-amine, the active compound in 2-Phenylpropan-1-amine hydrochloride, is primarily recognized for its interaction with monoamine systems. Its principal pharmacological target is the human trace amine-associated receptor 1 (TAAR1), where it functions as an agonist. medchemexpress.comtargetmol.comwikipedia.org This interaction is a key characteristic it shares with its positional isomer, amphetamine. wikipedia.org

Beyond its high affinity for TAAR1, the ligand profile of 2-Phenylpropan-1-amine reveals its action at monoamine transporters. Research has demonstrated that it acts as a substrate-type releasing agent at both dopamine transporters (DAT) and norepinephrine transporters (NET). nih.gov This mechanism is analogous to that of amphetamine, involving competitive interaction with the transporter's binding site to trigger the release of neurotransmitters. nih.gov Notably, its potency is greater at NETs compared to DATs. nih.gov While it interacts with these transporters to elicit neurotransmitter release, studies have shown it displays a weak ability to inhibit radioligand binding to DATs or NETs. nih.gov

Neuropharmacological Effects and Central Nervous System Research

Studies on Psychostimulant-like Effects and Neuromodulation

The neuropharmacological profile of 2-Phenylpropan-1-amine is characterized by its stimulant properties, which are attributed to its structural similarity to amphetamine and its action on monoamine systems. webmd.comnih.gov As a TAAR1 agonist, it plays a role in modulating dopaminergic and other monoaminergic systems. wikipedia.orgnih.govwikipedia.org Activation of TAAR1 can influence neurotransmission and is a target for potential therapeutic interventions in various neurological and psychiatric conditions. nih.govnih.gov

Research comparing 2-Phenylpropan-1-amine (also known as β-Methylphenethylamine or BMPEA) to amphetamine has shown that while both are psychostimulants, their potencies and effects can differ. For instance, in studies on locomotor activity in rats, 2-Phenylpropan-1-amine did not produce the significant increases in motor activity typically seen with amphetamine at the doses tested. nih.gov This suggests that while it possesses stimulant properties, it may not have the same abuse potential as traditional stimulants. nih.gov

Impact on Neurotransmitter Systems and Synaptic Plasticity

The primary impact of 2-Phenylpropan-1-amine on neurotransmitter systems stems from its ability to evoke the release of dopamine and norepinephrine. nih.gov By acting as a substrate for DAT and NET, it increases the extracellular concentrations of these key neurotransmitters. nih.gov The preferential activity at NETs suggests a more pronounced effect on the noradrenergic system. nih.gov

The mechanism involves the compound being transported into the presynaptic terminal, which leads to a reversal of the transporter's function and the subsequent release of neurotransmitters from the neuron into the synaptic cleft. nih.gov This efflux of monoamines is a hallmark of its indirect sympathomimetic action. While the immediate impact on neurotransmitter levels is established, detailed investigations into the long-term effects on synaptic plasticity are less documented in publicly available research.

Cardiovascular Pharmacology and Sympathomimetic Properties

2-Phenylpropan-1-amine exhibits significant cardiovascular effects, which are a direct consequence of its sympathomimetic properties. nih.govwebmd.com Its action as a norepinephrine releasing agent leads to the stimulation of the sympathetic nervous system, resulting in measurable changes in cardiovascular parameters. nih.gov

Mechanisms of Blood Pressure and Heart Rate Modulation

The modulation of blood pressure and heart rate by 2-Phenylpropan-1-amine is primarily driven by its interaction with peripheral norepinephrine transporters. nih.gov By triggering the release of norepinephrine, it causes vasoconstriction and an increase in heart rate. nih.govwikipedia.org

A study by Schindler and colleagues in 2019 provided detailed insights into these effects in conscious rats. They found that 2-Phenylpropan-1-amine produced dose-dependent increases in blood pressure. nih.gov While it was less potent than amphetamine in this regard, the study confirmed its hypertensive effects. nih.gov

The following table summarizes the effects of 2-Phenylpropan-1-amine (BMPEA) on mean arterial pressure (MAP) and heart rate (HR) in rats, as reported by Schindler et al. (2019).

| Treatment Group | Dose (mg/kg) | Change in MAP (mmHg) | Change in HR (bpm) |

| Saline | - | ~0 | ~0 |

| BMPEA | 1 | ~+10 | ~+50 |

| BMPEA | 3 | ~+20 | ~+100 |

| BMPEA | 10 | ~+35 | ~+150 |

Data are estimated from graphical representations in Schindler et al. (2019) and represent the approximate peak effects observed within the first hour of administration.

This hypertensive effect is a key characteristic of its cardiovascular pharmacology. nih.gov

Alpha-Adrenergic Receptor Involvement and Antagonism Studies

2-Phenylpropan-1-amine, also known as β-Methylphenethylamine (BMPEA), demonstrates activity at alpha-adrenergic receptors (α-ARs), which are a class of G protein-coupled receptors crucial for regulating the sympathetic nervous system. nih.gov These receptors are divided into two main types, α1 and α2, which have distinct signaling pathways. nih.gov The α1-ARs typically couple to Gq proteins, leading to an increase in intracellular calcium and subsequent smooth muscle contraction, while α2-ARs couple to Gi proteins, inhibiting adenylyl cyclase and reducing neurotransmitter release. nih.gov

In vitro studies have investigated the direct effects of phenethylamine (B48288) analogues on human adrenergic receptor subtypes. One such study assessed the activating properties of various compounds on cell lines overexpressing human ADRα1A, α1B, and α1D. While adrenaline activated these receptors at nanomolar concentrations, the study did not show activation by BMPEA itself but did show that related phenethylamines like p-synephrine and p-octopamine acted as agonists at these receptors. mdpi.com

The cardiovascular stimulant effects of BMPEA, such as increases in blood pressure, strongly suggest involvement of the α-adrenergic system, as α1-adrenergic receptors are primary regulators of vascular smooth muscle contraction. nih.govresearchgate.net In vivo studies in rats have demonstrated that the cardiovascular effects of BMPEA can be attenuated by α-adrenergic receptor antagonists. For instance, the pressor (blood pressure-increasing) effects of BMPEA were effectively blocked by the α1-adrenergic antagonist prazosin, indicating that these effects are mediated through the activation of α1-adrenergic receptors. researchgate.net Similarly, the effects of related compounds like 2-phenylethylamine (PEA) and methamphetamine on the spinal monosynaptic reflex, which are caused by the release of noradrenaline, were antagonized by prazosin. nih.gov This use of antagonists in research settings helps to confirm the role of specific receptor systems in the observed physiological responses.

| Compound | Receptor Subtype | Potency (EC50) | Efficacy (Emax vs. Adrenaline) | Reference |

|---|---|---|---|---|

| Adrenaline | ADRα1A | 6.5 nM | 100% | mdpi.com |

| Adrenaline | ADRα1B | 6.1 nM | 100% | mdpi.com |

| Adrenaline | ADRα1D | 1.7 nM | 100% | mdpi.com |

| p-Synephrine | ADRα1A | 2.4 µM | 82% | mdpi.com |

| p-Octopamine | ADRα1A | 11 µM | 87% | mdpi.com |

Comparative Pharmacology with Structurally Related Phenethylamines

2-Phenylpropan-1-amine (BMPEA) is a positional isomer of amphetamine and shares a structural backbone with other phenethylamines like methamphetamine, N-methyl-2-phenylpropan-1-amine (MPPA), and N,N-dimethyl-2-phenylpropan-1-amine (DMPPA). guidetopharmacology.orgwikipedia.org Their pharmacological profiles, while overlapping, exhibit key differences in potency and mechanism.

Amphetamine and Methamphetamine: Amphetamine and methamphetamine are potent central nervous system stimulants that primarily act by increasing the levels of dopamine and norepinephrine. nih.govrsc.org BMPEA produces cardiovascular stimulation that mimics the effects of amphetamine. researchgate.net However, comparative studies in rats have shown that BMPEA is significantly less potent. For instance, BMPEA was found to be approximately 10-fold less potent than amphetamine at increasing blood pressure and heart rate. researchgate.net Another study noted that BMPEA has about one-third the pressor activity of amphetamine. wikipedia.org In contrast, methamphetamine is generally more potent than amphetamine. rsc.org Like BMPEA, the effects of amphetamine and methamphetamine are linked to the release of norepinephrine, which then acts on adrenergic receptors. nih.govwikipedia.org Both amphetamine and BMPEA are agonists at the human trace amine-associated receptor 1 (TAAR1). wikipedia.org

MPPA and DMPPA: Studies comparing the cardiovascular effects of BMPEA with its N-methylated analogs, MPPA and DMPPA, have provided further insights into structure-activity relationships. Research measuring blood pressure, heart rate, and motor activity in rats showed that all four compounds (amphetamine, BMPEA, MPPA, and DMPPA) produced dose-dependent increases in these parameters. researchgate.net These findings indicate that BMPEA, MPPA, and DMPPA share the stimulant-like cardiovascular profile of amphetamine, though potencies differ. researchgate.net

The reinforcing effects, an indicator of abuse liability, have also been compared. Studies using self-administration paradigms in rats have shown that animals will self-administer BMPEA, demonstrating its reinforcing properties, which are also characteristic of amphetamine. researchgate.net

| Compound | Effect on Mean Blood Pressure | Effect on Heart Rate | Effect on Motor Activity | Reference |

|---|---|---|---|---|

| Amphetamine (AMPH) | Dose-dependent increase | Dose-dependent increase | Significant increase | researchgate.net |

| BMPEA | Dose-dependent increase (~10x less potent than AMPH) | Dose-dependent increase | Dose-dependent increase | researchgate.net |

| MPPA | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | researchgate.net |

| DMPPA | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | researchgate.net |

Metabolic and Toxicological Research on 2 Phenylpropan 1 Amine Hydrochloride

In Vitro and In Vivo Metabolic Pathways

The biotransformation of 2-Phenylpropan-1-amine, a phenethylamine (B48288) compound, involves several key metabolic pathways, primarily enzymatic degradation by monoamine oxidases and cytochrome P450 enzymes. These processes convert the parent compound into various metabolites, facilitating its elimination from the body.

Enzymatic Degradation by Monoamine Oxidases (MAO)

Monoamine oxidases (MAO) are a family of enzymes crucial for the oxidative deamination of monoamines. wikipedia.org There are two main isoforms, MAO-A and MAO-B, which are located on the outer membrane of mitochondria and play a significant role in the metabolism of neurotransmitters and xenobiotics. wikipedia.orgnih.gov Phenethylamine, a structurally related compound, is a substrate for both MAO-A and MAO-B. wikipedia.org Specifically, MAO-A is important for the catabolism of monoamines from dietary sources, while both isoforms are vital for inactivating monoamine neurotransmitters, with differing specificities. wikipedia.org For instance, serotonin (B10506) and norepinephrine (B1679862) are primarily metabolized by MAO-A, whereas phenethylamine and benzylamine (B48309) are mainly degraded by MAO-B. nih.gov Both isoforms are capable of metabolizing dopamine (B1211576). wikipedia.org

The degradation process catalyzed by MAO involves the oxidative deamination of the monoamine substrate. nih.gov This reaction converts the amine group into an aldehyde, while also producing ammonia (B1221849) and hydrogen peroxide as byproducts. nih.gov The resulting aldehyde is then further oxidized by aldehyde dehydrogenase to a carboxylic acid. wikipedia.orgnih.gov In the case of phenethylamine, this process yields phenylacetaldehyde (B1677652) as an intermediate, which is then converted to β-phenylacetic acid, the primary urinary metabolite. wikipedia.org Given the structural similarity, a comparable pathway is expected for 2-Phenylpropan-1-amine, leading to the formation of an aldehyde intermediate followed by conversion to a carboxylic acid. The byproducts of this MAO-mediated reaction, such as hydrogen peroxide and ammonia, have the potential to be neurotoxic. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP2D6 and CYP3A4, are central to the metabolism of a vast array of drugs and other foreign compounds. nih.govomicsonline.org These enzymes are predominantly found in the liver and are involved in phase I metabolic reactions, such as oxidation, to make compounds more water-soluble for excretion. omicsonline.org

While direct studies on the specific role of CYP2D6 and CYP3A4 in the metabolism of 2-Phenylpropan-1-amine hydrochloride are limited, inferences can be drawn from related compounds. For instance, CYP2D6 is a critical enzyme in the metabolism of approximately 20% of commonly used drugs. nih.gov Structurally, many CYP2D6 substrates are basic molecules with a protonatable nitrogen atom. sigmaaldrich.com The metabolism of the opioid methadone, which also possesses a tertiary amine structure, involves CYP3A4, CYP2C8, and CYP2D6. doi.orgnih.gov General drug interaction databases suggest that β-methylphenethylamine, another name for 2-phenylpropan-1-amine, may be a substrate for both CYP2D6 and CYP3A4. This suggests that these enzymes likely play a role in the oxidative metabolism of 2-Phenylpropan-1-amine.

Identification of Primary and Secondary Metabolites

The metabolism of 2-Phenylpropan-1-amine results in the formation of various primary and secondary metabolites. One identified metabolite is n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, also known as desmethylselegiline. hmdb.ca This compound is classified as an amphetamine derivative and is formed from compounds containing a 1-phenylpropan-2-amine structure. hmdb.ca

Based on the metabolism of structurally similar compounds, other potential metabolites can be inferred. The primary urinary metabolite of the related compound phenethylamine is β-phenylacetic acid, which is formed through oxidative deamination by monoamine oxidase followed by aldehyde dehydrogenase. wikipedia.org Another potential metabolite, based on its presence in commercial sources, is 2-Phenyl-1-propanol. hmdb.ca It is plausible that 2-Phenylpropan-1-amine undergoes hydroxylation to form this alcohol derivative. Further metabolism could involve conjugation reactions, a common phase II metabolic pathway, to increase water solubility for excretion.

| Parent Compound | Metabolic Pathway | Potential Metabolite | Metabolite Class |

|---|---|---|---|

| 2-Phenylpropan-1-amine | N-Dealkylation/Derivative Formation | n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine | Amphetamine Derivative |

| 2-Phenylpropan-1-amine | Oxidative Deamination (MAO) | β-phenylpropionic acid (inferred) | Carboxylic Acid |

| 2-Phenylpropan-1-amine | Hydroxylation (CYP450) | 2-Phenyl-1-propanol (inferred) | Alcohol |

Toxicological Mechanisms and Cellular Impact

The toxicological profile of 2-Phenylpropan-1-amine hydrochloride is an area of ongoing research, with current understanding largely extrapolated from studies on structurally related amphetamines and phenethylamines. The primary concerns revolve around its potential for cellular and neurotoxicity, mediated through mechanisms such as the induction of apoptosis and oxidative stress.

Cellular Toxicity and Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental biological process that can be initiated by various stimuli, including exposure to certain chemicals. wikipedia.org Some chemical compounds can induce apoptosis by causing a rapid decrease in intracellular pH, which in turn can trigger mitochondrial dysfunction and the production of reactive oxygen species (ROS). hmdb.ca For example, phenoxazine (B87303) compounds have been shown to induce apoptosis in cancer cells through this mechanism. hmdb.ca

While direct evidence for 2-Phenylpropan-1-amine hydrochloride inducing apoptosis is not available, studies on related amphetamine compounds have demonstrated such effects. Amphetamine and its analogs have been shown to cause significant neurotoxicity in vitro, accompanied by hallmarks of apoptosis, including endonucleosomal DNA cleavage. nih.gov This process involves the differential expression of pro- and anti-apoptotic proteins. nih.gov The intrinsic pathway of apoptosis is regulated by the BCL-2 family of proteins, where pro-apoptotic members like BAX and BAK can permeabilize the mitochondrial membrane, leading to the release of factors that activate caspases, the executioner enzymes of apoptosis. wikipedia.org Given the structural and pharmacological similarities, it is plausible that 2-Phenylpropan-1-amine hydrochloride could induce cellular toxicity through similar apoptotic pathways, particularly in neuronal cells.

Neurotoxicity and Oxidative Stress Mechanisms

Neurotoxicity associated with phenethylamine-like compounds is often linked to the induction of oxidative stress. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. researchgate.net The metabolism of monoamines by MAO itself generates hydrogen peroxide, a known ROS. nih.gov

Neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP are known to cause neuronal damage by generating ROS, which leads to mitochondrial dysfunction, lipid peroxidation, and ultimately, neuronal death. researchgate.netnih.gov The neurotoxic effects of methamphetamine are also attributed to processes including oxidative stress and the activation of apoptotic signaling cascades. wikipedia.org Furthermore, ammonia, a byproduct of MAO-mediated metabolism, can induce oxidative damage in neurons. nih.gov This damage can be mitigated by antioxidants. nih.gov A case report has associated β-methylphenethylamine with a cerebral hemorrhage, highlighting its potential for severe neurotoxic effects. nih.gov These findings suggest that the neurotoxicity of 2-Phenylpropan-1-amine hydrochloride likely involves the generation of oxidative stress, leading to damage of neuronal components and potentially triggering cell death pathways.

| Toxicological Effect | Proposed Mechanism | Key Cellular Events | Evidence from Related Compounds |

|---|---|---|---|

| Cellular Toxicity | Induction of Apoptosis | Decreased intracellular pH, mitochondrial dysfunction, caspase activation | Amphetamines induce apoptosis in neocortical neurons. nih.gov |

| Neurotoxicity | Oxidative Stress | Increased Reactive Oxygen Species (ROS), lipid peroxidation, mitochondrial damage | Methamphetamine and other neurotoxins cause oxidative stress-mediated neurotoxicity. wikipedia.orgresearchgate.net |

Cardiotoxicity and Cardiovascular Stress Responses

Research into the specific cardiotoxicity of 2-Phenylpropan-1-amine hydrochloride is limited; however, studies on structurally related phenethylamine compounds provide insight into potential cardiovascular stress responses. As a compound with a phenethylamine backbone, it is expected to exhibit sympathomimetic properties, stimulating the sympathetic nervous system.

Studies on other synthetic phenylethylamines have identified significant cardiovascular effects. For instance, research on N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) and 1-phenyl-2-pyrrolidinylpentane (prolintane) demonstrated that while they may not be directly toxic to myocardial cells at certain concentrations, they can cause QT prolongation nih.gov. QT prolongation is a critical indicator of delayed ventricular repolarization, which can increase the risk of ventricular arrhythmias nih.gov. The mechanism for this effect was linked to the inhibition of the hERG potassium channel, a key component in cardiac action potential repolarization nih.gov.

Furthermore, methamphetamine, another related sympathomimetic amine, is known to induce vasoconstriction (narrowing of blood vessels) and tachycardia (an abnormally rapid heart rate) wikipedia.org. These actions increase the workload on the heart and can contribute to cardiovascular stress. The general class of sympathomimetic amines, including phenylpropanolamine, has been associated with an increased risk of tachycardia and hypertension, particularly when combined with other substances drugbank.com. The stimulation of beta-adrenergic receptors by these compounds is a key mechanism behind these cardiovascular responses. Research involving the administration of propranolol, a beta-blocker, has shown it can block stress-induced increases in certain inflammatory markers and cardiovascular responses, highlighting the role of the beta-adrenergic pathway nih.gov.

Table 1: Observed Cardiovascular Effects of Structurally Related Phenylethylamines

| Compound | Observed Cardiovascular Effect | Potential Mechanism | Reference |

| N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) | QT Prolongation | Inhibition of hERG potassium channel | nih.gov |

| 1-phenyl-2-pyrrolidinylpentane (prolintane) | QT Prolongation | Inhibition of hERG potassium channel | nih.gov |

| Methamphetamine | Vasoconstriction, Tachycardia, Arrhythmias | Sympathomimetic activity | wikipedia.org |

| Phenylpropanolamine | Tachycardia, Hypertension | Sympathomimetic activity | drugbank.com |

Pharmacogenomics and Inter-individual Variability in Metabolism and Response

Direct pharmacogenomic studies on 2-Phenylpropan-1-amine hydrochloride are not extensively documented in the available literature. However, the metabolism of phenethylamines is generally known to be influenced by the cytochrome P450 (CYP) enzyme system, which is subject to significant genetic polymorphism. This genetic variability can lead to marked differences in how individuals metabolize the compound, potentially affecting its efficacy and toxicity.

For many amine-based compounds, CYP2D6 is a key metabolizing enzyme. Genetic variations in the CYP2D6 gene are common and can result in different metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. These differences can significantly alter drug clearance and exposure.

Research on the metabolism of other complex molecules provides a model for the potential pathways involved. For example, a study on potent cPLA2α inhibitors with an indolylpropan-2-one structure found that metabolism involved a mixture of human recombinant enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4 nih.gov. This suggests that the metabolism of structurally complex compounds like 2-Phenylpropan-1-amine hydrochloride could also involve multiple CYP isoforms. Inter-individual variability in the activity of any of these enzymes could, therefore, contribute to different metabolic profiles and clinical responses.

A study on the metabolic activation of a related compound, 2-phenylpropionic acid (2-PPA), in rats highlighted two main metabolic pathways: acyl glucuronidation and acyl-CoA formation nih.gov. While structurally different, this demonstrates that multiple pathways can be involved in the metabolism of phenylpropane derivatives, and the efficiency of these pathways can vary between individuals due to genetic and physiological factors.

Table 2: Key Enzymes Implicated in the Metabolism of Structurally Related Compounds

| Enzyme Family / Enzyme | Role in Metabolism of Related Compounds | Potential Implication for Inter-individual Variability | Reference |

| Cytochrome P450 (CYP) | Hydroxylation and other oxidative reactions | Genetic polymorphisms (e.g., in CYP2D6) can lead to poor, extensive, or ultrarapid metabolizer phenotypes. | nih.gov |

| cSDR / Carbonyl Reductases | Reduction of keto groups to alcohol metabolites | Variability in enzyme expression and activity could alter the rate of reductive metabolism. | nih.gov |

| UDP-Glucuronosyltransferases (UGT) | Acyl glucuronidation | Genetic variants can affect the efficiency of conjugation and clearance. | nih.gov |

Drug-Drug Interactions and Metabolic Inhibition Studies

There is a lack of specific drug-drug interaction studies for 2-Phenylpropan-1-amine hydrochloride. However, based on its structure and the known metabolic pathways of related compounds, significant interactions can be predicted.

Interactions are likely to occur with drugs that inhibit or induce the CYP450 enzymes responsible for its metabolism. For instance, if 2-Phenylpropan-1-amine hydrochloride is metabolized by CYP2D6, co-administration with a potent CYP2D6 inhibitor (e.g., certain antidepressants) could lead to increased plasma concentrations of the parent compound, potentially heightening its cardiovascular effects. Conversely, co-administration with a CYP inducer could decrease its concentration and effects. Studies on cPLA2α inhibitors demonstrated that their metabolism could be altered by isoform-specific inhibitors, confirming the potential for such interactions nih.gov.

Pharmacodynamic interactions are also a major concern. As a sympathomimetic agent, 2-Phenylpropan-1-amine hydrochloride would be expected to have additive effects with other stimulants. The DrugBank entry for the related compound phenylpropanolamine shows numerous potential interactions drugbank.com. For example, combining it with other sympathomimetics or monoamine oxidase inhibitors (MAOIs) can lead to a significantly increased risk of hypertension and tachycardia drugbank.com. MAOIs are of particular concern as they prevent the breakdown of monoamines, which could drastically potentiate the effects of a phenethylamine compound.

Furthermore, the therapeutic efficacy of antihypertensive agents, especially those that work by opposing the sympathetic nervous system (like beta-blockers), could be diminished by the sympathomimetic action of 2-Phenylpropan-1-amine hydrochloride drugbank.com.

Table 3: Predicted Drug-Drug Interactions Based on Related Compounds

| Interacting Drug Class | Potential Outcome | Mechanism | Reference (from related compounds) |

| CYP450 Inhibitors | Increased plasma concentration and potential for toxicity of 2-Phenylpropan-1-amine hydrochloride | Inhibition of metabolic clearance | nih.gov |

| CYP450 Inducers | Decreased plasma concentration and efficacy of 2-Phenylpropan-1-amine hydrochloride | Increased metabolic clearance | N/A |

| Other Sympathomimetics | Additive increase in heart rate, blood pressure, and risk of cardiotoxicity | Additive pharmacodynamic effects | drugbank.com |

| Monoamine Oxidase Inhibitors (MAOIs) | Potentially severe hypertension (hypertensive crisis) | Inhibition of monoamine breakdown, leading to excess sympathomimetic effect | drugbank.comwikipedia.org |

| Antihypertensive Agents (e.g., beta-blockers) | Decreased efficacy of the antihypertensive drug | Pharmacodynamic antagonism; sympathomimetic effects oppose blood pressure reduction | drugbank.com |

Analytical Methodologies for 2 Phenylpropan 1 Amine Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-Phenylpropan-1-amine hydrochloride, enabling both its separation from related substances and its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 2-Phenylpropan-1-amine hydrochloride, which is a salt, direct analysis is often challenging due to its low volatility. Therefore, analysis typically requires conversion to its more volatile free base form or derivatization.

In research, GC-MS is invaluable for identifying impurities and by-products from synthetic routes. For instance, during the analysis of related compounds, GC-MS has been used to detect and identify impurities such as bis(1-phenylpropan-2-yl)amine, which can provide insights into the reaction pathways. researchgate.net The process involves vaporizing the sample, separating its components on a capillary column based on their boiling points and affinity for the stationary phase, and then ionizing the separated components. The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification based on the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of non-volatile or thermally unstable compounds like 2-Phenylpropan-1-amine hydrochloride in various matrices. helsinki.fi UPLC, a more recent advancement, utilizes smaller particle-sized columns to achieve faster and more efficient separations.

Reversed-phase HPLC (RP-HPLC) is the predominant mode for analysis. A reliable and environmentally friendly HPLC method was successfully developed for the simultaneous determination of similar amine hydrochlorides in pharmaceutical dosage forms. nih.gov The method utilized a gradient elution system with a buffered aqueous mobile phase and an organic modifier like methanol. nih.gov Detection is typically achieved using a Photo-Diode Array (PDA) or UV-Visible detector, leveraging the chromophoric phenyl group in the molecule, with detection wavelengths often set around 257 nm or 273 nm. nih.govgoogle.com Method validation studies demonstrate that HPLC methods can achieve excellent linearity, accuracy, and precision for quantification. wu.ac.th

Table 1: Representative HPLC Conditions for Analysis of Phenylamine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Zorbax SB-Aq (50 × 4.6 mm, 5 µm) or YMC-Triart C8 | nih.govwu.ac.th |

| Mobile Phase A | 1.1 g/L sodium octanesulfonate solution (pH 3.2) or Phosphate Buffer | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.gov |

| Elution | Gradient | nih.govwu.ac.th |

| Flow Rate | 1.0 mL/min | nih.govwu.ac.th |

| Detection | Diode Array Detector (DAD) at 273 nm | nih.gov |

| Column Temp. | 25 °C | wu.ac.th |

Since 2-Phenylpropan-1-amine possesses a chiral center, it exists as a pair of enantiomers, (R)- and (S)-2-phenylpropan-1-amine. Differentiating and quantifying these enantiomers is critical for purity assessment. Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose. nih.gov

This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven highly effective for resolving chiral amines. yakhak.orgresearchgate.net The choice of CSP and mobile phase is crucial for achieving baseline separation. For chiral amines, coated-type CSPs on Chiralcel or Chiralpak columns often show superior enantioselectivity. yakhak.orgresearchgate.net The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol. researchgate.net In some cases, a basic additive like diethylamine (B46881) (DEA) is necessary to improve peak shape and ensure elution from the column. mdpi.com The enantiomeric excess (e.e.) of the sample can then be accurately determined from the relative peak areas of the two enantiomers. googleapis.com

Table 2: Chiral Stationary Phases (CSPs) for Enantiomeric Resolution of Chiral Amines

| CSP Type | Column Example | Backbone | Key Feature | Source(s) |

|---|---|---|---|---|

| Amylose Phenylcarbamate | Chiralpak IA, Lux Amylose-1 | Amylose | Effective for resolving α-amino acid esters and some amines. | yakhak.orgresearchgate.net |

| Cellulose Phenylcarbamate | Chiralcel OD-H | Cellulose | Shows high enantioselectivity for a broad range of chiral amines. | yakhak.org |

| Cellulose Phenylcarbamate | Chiralpak IE | Cellulose | Coated CSP demonstrating high resolving power for chiral amines. | yakhak.orgresearchgate.net |

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of 2-Phenylpropan-1-amine hydrochloride. Nuclear Magnetic Resonance (NMR) provides atom-level connectivity information, while Infrared (IR) and Raman spectroscopy identify the functional groups present through their characteristic vibrational frequencies.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR analysis of the free base, 2-phenylpropan-1-amine, shows distinct signals corresponding to each type of proton in the molecule. chemicalbook.com The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.2-7.4 ppm region. The aliphatic protons—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—appear at higher fields (lower ppm values), and their splitting patterns (multiplicities) reveal their neighboring protons, confirming the compound's connectivity. chemicalbook.com ¹³C NMR provides complementary information, showing a unique signal for each chemically distinct carbon atom in the structure. chemicalbook.com

Table 3: ¹H NMR Spectral Data for 2-Phenylpropan-1-amine (Free Base in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.32 | Multiplet (m) | chemicalbook.com |

| Aromatic (C₆H₅) | 7.21 | Multiplet (m) | chemicalbook.com |

| Methylene (CH₂-N) | 2.86 | Multiplet (m) | chemicalbook.com |

| Methine (CH-Ph) | 2.75 | Multiplet (m) | chemicalbook.com |

| Methyl (CH₃) | 1.25 | Doublet (d) | chemicalbook.com |

| Amine (NH₂) | 1.02 | Broad Singlet (br s) | chemicalbook.com |

The IR spectrum of the hydrochloride salt would be expected to show a very broad and strong absorption in the 3200-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium (B1175870) salt (R-NH₃⁺). Other key signals include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and N-H bending vibrations around 1600-1500 cm⁻¹. nist.gov The aromatic ring gives rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. nist.gov These techniques are valuable for confirming the presence of these key functional moieties and for comparing a synthesized sample against a reference standard. researchgate.net

Table 4: Expected Characteristic Infrared (IR) Absorption Bands for 2-Phenylpropan-1-amine Hydrochloride

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 3200 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend (Ammonium Salt) | 1600 - 1500 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Discrimination

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of 2-Phenylpropan-1-amine hydrochloride. It involves the fragmentation of a selected precursor ion and analysis of the resulting product ions, which provides a structural fingerprint of the molecule. whitman.edunih.gov However, a significant analytical challenge arises from the fact that 2-Phenylpropan-1-amine (also known as β-methylphenylethylamine, BMPEA) and its structural isomer, amphetamine (α-methylphenylethylamine), produce nearly identical mass spectra under standard liquid chromatography/mass spectrometry (LC/MS) conditions. d-nb.info This similarity complicates their unambiguous identification in forensic and research settings.

To overcome this, derivatization is employed to alter the chemical structure of the isomers, leading to different fragmentation patterns in MS/MS analysis. Research has shown that derivatization with reagents like N-succinimidyl-4-nitrophenylacetate (NPA) or 4-nitrobenzoyl chloride (PNB) is effective for discriminating between the two. d-nb.info When the derivatized isomers are subjected to collision-induced dissociation (CID), they produce unique product ions or significant differences in the relative intensities of common ions, allowing for their differentiation. d-nb.info

For instance, after derivatization, specific diagnostic ions and their relative intensity ratios can be monitored to confirm the identity of each isomer. This approach provides a reliable method for distinguishing 2-Phenylpropan-1-amine from amphetamine, which is critical for accurate analysis. d-nb.info

Table 1: Diagnostic Ions for Isomer Discrimination (AP vs. BMPEA) via LC/MS/MS

| Derivatizing Agent | Precursor Ion (m/z) | Collision Energy | Diagnostic Product Ions (m/z) and Ratios for Discrimination |

|---|---|---|---|

| N-succinimidyl-4-nitrophenylacetate (NPA) | 299 | 10 eV & 15 eV | Relative intensities of m/z 299 → 181 to 299 → 299 and m/z 299 → 136 to 299 → 91 are used. d-nb.info |

| 4-nitrobenzoyl chloride (PNB) | Not specified | In-source CID | Relative intensities of m/z 150–91 and m/z 167–91 are used. d-nb.info |

This table summarizes derivatization agents and resulting mass-to-charge ratios (m/z) of ions used to distinguish between Amphetamine (AP) and β-methylphenylethylamine (BMPEA) using tandem mass spectrometry. Data sourced from d-nb.info.

Chiroptical Methods (Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)) for Absolute Configuration Determination

As 2-Phenylpropan-1-amine is a chiral molecule, existing as two non-superimposable enantiomers, determining its absolute configuration is essential for understanding its stereospecific properties. Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are non-destructive spectroscopic techniques that have become powerful tools for this purpose. researchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.comnih.gov The resulting VCD spectrum shows bands that are positive or negative depending on the molecule's absolute configuration. For small chiral molecules, the VCD spectra of the two enantiomers are mirror images of each other. nih.gov The interpretation of VCD spectra is heavily reliant on quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the possible enantiomers, the absolute configuration can be unambiguously assigned. mdpi.com

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.org ROA provides detailed information about the chiral centers and the stereochemistry of molecules in solution. wikipedia.orgresearchgate.net Like VCD, ROA is highly sensitive to the three-dimensional structure of a molecule. cas.cz The combination of experimental ROA data with theoretical calculations provides a robust method for determining the full absolute configuration, sometimes proving sensitive enough to make an assignment without relying on other techniques. researchgate.net

Advanced Sample Preparation and Extraction Techniques

Liquid-Liquid Extraction and Solid-Phase Extraction for Biological Matrices

The accurate analysis of 2-Phenylpropan-1-amine hydrochloride in biological matrices such as blood, urine, or saliva necessitates efficient sample preparation to remove interfering substances. nih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques employed for this purpose.

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of the target analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an amine compound like 2-Phenylpropan-1-amine, the pH of the aqueous phase is adjusted to render the analyte neutral, thereby facilitating its transfer into the organic solvent. While effective, LLE can be labor-intensive and may consume large volumes of organic solvents.

Solid-Phase Extraction (SPE) has become a widely used and often preferred alternative to LLE. nih.govelsevierpure.com This technique involves passing the liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages, including higher recovery rates, better reproducibility, reduced solvent consumption, and ease of automation. nih.gov For basic compounds like amines, ion-exchange or reversed-phase sorbents are commonly used. The development of online SPE systems coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further streamlined the analytical workflow, enabling high-throughput analysis. nih.govresearchgate.net

Computational Chemistry and Cheminformatics in Analytical Research

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations for Spectroscopic Interpretation

Computational chemistry plays an indispensable role in modern analytical research, providing theoretical insights that are crucial for the interpretation of experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. core.ac.uk In the context of analyzing 2-Phenylpropan-1-amine, DFT is essential for interpreting spectroscopic results. It is used to calculate and predict a wide range of molecular properties and spectra, including infrared (IR), NMR, and chiroptical (VCD and ROA) spectra. nih.govals-journal.com For instance, by calculating the VCD spectrum of both the (R)- and (S)-enantiomers of 2-Phenylpropan-1-amine, a direct comparison with the experimental spectrum allows for a definitive assignment of the absolute configuration. nih.gov DFT calculations of geometrical parameters like bond lengths and angles also show a high degree of correlation with experimental data. als-journal.comnih.gov